molecular formula C8H17NO B1437969 2-(Piperidin-3-yl)propan-2-ol CAS No. 252723-21-0

2-(Piperidin-3-yl)propan-2-ol

Cat. No. B1437969
M. Wt: 143.23 g/mol
InChI Key: GWVNRACDDXBNBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis were published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Methods and Pharmacological Properties : Derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol, including 2-(piperidin-1-yl)ethan-1-ol and 3-(piperidin-1-yl)propan-1-ols, have been explored for their synthesis methods and pharmacological properties (Vardanyan, 2018).
  • X-ray Investigation of Nitropiperidinoimidazolderivate : The study of 3-Chloro-1-(4-nitro-5-piperidinylimidazol-1-yl)propan-2-ol, a derivative of 2-(Piperidin-3-yl)propan-2-ol, has been carried out using X-ray investigations to understand the molecular structure and conformation (Gzella, Wrzeciono, & Pöppel, 1999).

Chemical Reactions and Mechanisms

  • Study of Reaction Kinetics : The reaction kinetics of 2-bromo-5-nitro thiophene with piperidine was studied in different solvent mixtures involving propan-2-ol, revealing insights into how solvent polarity and hydrogen bonding affect reaction rates (Harifi‐Mood, Rahmati, & Gholami, 2011).
  • Adsorption and Decomposition on Carbon Catalysts : Research on the interactions of propan-2-ol with carbon-supported metal catalysts (like Pt, Ag, Cu, Ni) sheds light on the catalytic processes involving 2-(Piperidin-3-yl)propan-2-ol (Zawadzki, Wiśniewski, Weber, Heintz, & Azambre, 2001).

Applications in Drug Development

  • Synthesis for Antidepressant Activities : Derivatives of 2-(Piperidin-3-yl)propan-2-ol have been synthesized and evaluated for antidepressant activity, highlighting their potential in the development of new antidepressants (Rocco et al., 2004).
  • Novel Anti-Bladder Cancer Drug : A human metabolite of naftopidil, closely related to 2-(Piperidin-3-yl)propan-2-ol, was identified as a potential anti-bladder cancer drug, showcasing the therapeutic applications of such compounds (Shimizu et al., 2019).

Future Directions

Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry, with new synthetic methods and applications being discovered .

properties

IUPAC Name

2-piperidin-3-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(2,10)7-4-3-5-9-6-7/h7,9-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVNRACDDXBNBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCNC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20669532
Record name 2-(Piperidin-3-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-3-yl)propan-2-ol

CAS RN

252723-21-0
Record name 2-(Piperidin-3-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-Piperidinyl)-2-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Piperidin-3-yl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
2-(Piperidin-3-yl)propan-2-ol
Reactant of Route 3
Reactant of Route 3
2-(Piperidin-3-yl)propan-2-ol
Reactant of Route 4
Reactant of Route 4
2-(Piperidin-3-yl)propan-2-ol
Reactant of Route 5
2-(Piperidin-3-yl)propan-2-ol
Reactant of Route 6
2-(Piperidin-3-yl)propan-2-ol

Citations

For This Compound
1
Citations
AI Subota, AO Lutsenko… - European Journal of …, 2019 - Wiley Online Library
An efficient approach towards introducing (cyclo)alkyl substituents at C‐2, C‐3 or C‐4 positions of the piperidine ring was described. The method relied on the straightforward two‐step …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.